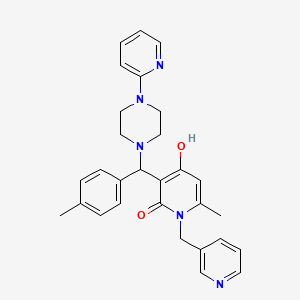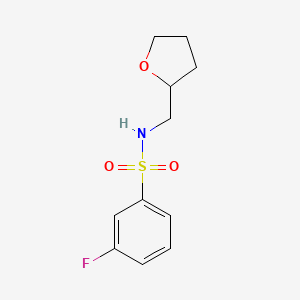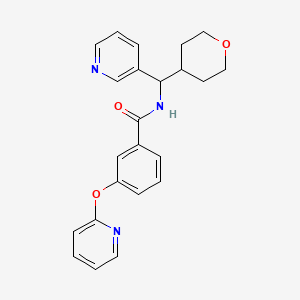![molecular formula C17H20N4O3 B2434351 1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1172517-28-0](/img/structure/B2434351.png)
1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications
Synthesis Methods
The synthesis of this compound involves various routes, including condensation reactions, cyclizations, and functional group modifications. Researchers have explored both conventional and novel synthetic approaches to access these bicyclic systems . For instance, the reaction sequence might include the formation of the pyrimidine core followed by the introduction of the butyl and m-tolyl substituents.
Reactivities of Substituents
Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is crucial. Researchers investigate how different functional groups affect the compound’s stability, solubility, and reactivity. These insights guide further modifications for specific applications.
a. Medicinal Chemistry: These compounds have been applied extensively in the medical field. Researchers explore their potential as:
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.
Future Directions
properties
IUPAC Name |
1-butyl-5-(3-methylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-4-8-21-14-12(15(22)20-17(21)24)13(18-16(23)19-14)11-7-5-6-10(2)9-11/h5-7,9,13H,3-4,8H2,1-2H3,(H2,18,19,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHDPVOENDSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC(=O)N2)C3=CC=CC(=C3)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)
![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine](/img/structure/B2434274.png)



![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)